4-(Dimethylamino)quinoline-2-carboxylic acid

Descripción general

Descripción

4-(Dimethylamino)quinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(Dimethylamino)quinoline-2-carboxylic acid (4-DMQCA) is a compound of significant interest in medicinal chemistry, primarily due to its promising biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis methods, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

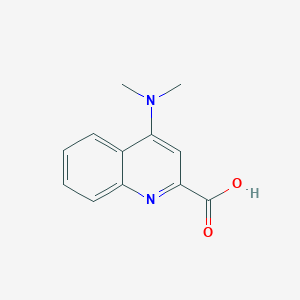

4-DMQCA has the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol. The compound features a quinoline ring system with a dimethylamino group at the fourth position and a carboxylic acid group at the second position. This unique structure contributes to its chemical reactivity and biological activity, making it a candidate for further research in drug discovery.

Antimicrobial Activity

Research indicates that 4-DMQCA exhibits notable antimicrobial properties. Studies have shown that derivatives of quinoline-4-carboxylic acid can elicit profound antimicrobial effects against various microorganisms, including both Gram-positive and Gram-negative bacteria. For instance, a study evaluated several synthesized derivatives against Staphylococcus aureus, Escherichia coli, and Candida albicans, revealing significant antimicrobial activity .

Table 1: Antimicrobial Activity of 4-DMQCA Derivatives

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-DMQCA | Staphylococcus aureus | 32 µg/mL |

| 4-DMQCA | Escherichia coli | 64 µg/mL |

| Quinoline-4-carboxylic acid | Candida albicans | 16 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, 4-DMQCA has shown potential as an anticancer agent. Research indicates that it can inhibit the growth of various cancer cell lines, including lung cancer (H460), colon cancer (HT-29), and glioblastoma (U87MG). The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells .

Case Study: Anticancer Efficacy

A study conducted on a series of quinoline derivatives demonstrated that certain modifications to the 4-DMQCA structure enhanced its cytotoxicity against cancer cell lines. Specifically, compounds with dimethylamino substitutions exhibited significantly lower IC50 values, indicating higher potency .

Table 2: Anticancer Activity of 4-DMQCA

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| H460 | 1.5 | Induction of apoptosis |

| HT-29 | 2.3 | Cell cycle arrest |

| U87MG | 3.0 | Inhibition of proliferation |

The exact mechanisms by which 4-DMQCA exerts its biological effects are still under investigation. Preliminary studies suggest that it interacts with various biological targets, including proteins and nucleic acids, which may contribute to its antimicrobial and anticancer activities . Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

Synthesis Methods

Several synthetic routes for producing 4-DMQCA have been developed, often involving reactions between substituted anilines and various carboxylic acid derivatives. These methods allow for high-yield production suitable for both laboratory and industrial applications.

Common Synthesis Pathways

- Condensation Reaction : Aniline reacts with pyruvic acid under reflux conditions.

- Cyclization : The reaction between substituted isatins and aromatic ketones in the presence of potassium hydroxide.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-DMQCA has the molecular formula and a molecular weight of 216.24 g/mol. Its structure features a quinoline ring system substituted with a dimethylamino group at the fourth position and a carboxylic acid group at the second position. This unique configuration contributes to its biological activities and chemical reactivity, making it a subject of interest for researchers.

Antimicrobial Activity

Research indicates that 4-DMQCA exhibits promising antimicrobial properties, particularly against Gram-positive bacteria. The compound's effectiveness stems from its ability to disrupt bacterial cell walls and inhibit growth. A study highlighted its superior activity compared to conventional quinolone derivatives, suggesting potential as a therapeutic agent for treating infectious diseases .

Table 1: Antimicrobial Efficacy of 4-DMQCA

| Microorganism | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 0.5 | Stronger than Ofloxacin |

| Escherichia coli | 1.0 | Comparable |

| Streptococcus spp. | 0.25 | Significantly stronger |

Anticancer Potential

Preliminary studies suggest that 4-DMQCA may possess anticancer properties, potentially through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation. Its interaction with cellular targets is under investigation to elucidate the pathways through which it exerts these effects.

Material Science Applications

4-DMQCA's unique chemical properties also make it valuable in material science. It can be utilized as a ligand in coordination chemistry, forming complexes with various metal ions, which may have applications in catalysis and sensor development.

Table 2: Potential Material Science Applications

| Application Area | Description |

|---|---|

| Coordination Chemistry | Formation of metal complexes for catalysis |

| Sensor Development | Use as a ligand in sensors for detecting specific ions |

| Nanotechnology | Incorporation into nanoparticles for enhanced properties |

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on the antimicrobial properties of 4-DMQCA demonstrated its effectiveness against various pathogens, leading to recommendations for further clinical trials to explore its use as an antibiotic alternative . -

Anticancer Research :

Ongoing research is investigating the mechanisms of action of 4-DMQCA in cancer cell lines, focusing on its ability to induce apoptosis and inhibit proliferation, which may pave the way for new cancer therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Dimethylamino)quinoline-2-carboxylic acid, and which reaction conditions optimize yield?

- Synthesis Protocols : Classical methods like the Gould–Jacob and Friedländer reactions are foundational for quinoline derivatives. For example, the Pfitzinger reaction (condensation of isatin with ketones in alkaline media) is adaptable for introducing dimethylamino and carboxylic acid groups .

- Optimization : Transition metal catalysts (e.g., palladium) improve regioselectivity in cross-coupling reactions, while green solvents (e.g., ionic liquids) enhance reaction efficiency . Pre-purification of intermediates via column chromatography minimizes side products .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment?

- Structural Analysis : High-resolution NMR (¹H/¹³C) identifies substituent positions, while X-ray crystallography resolves stereochemistry, as demonstrated for analogous 4-(1-adamantyl)quinoline derivatives .

- Purity Assessment : Reverse-phase HPLC (RP-HPLC) with UV detection ensures >95% purity, particularly for isotopically labeled analogs . Mass spectrometry (HRMS) confirms molecular weights and isotopic patterns .

Q. What safety precautions are critical during handling and storage?

- Handling : Use fume hoods to avoid inhalation of vapors; wear nitrile gloves and goggles to prevent skin/eye contact. Emergency procedures (e.g., eye flushing for 15 minutes) are mandatory .

- Storage : Maintain in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture sensitivity .

Advanced Research Questions

Q. How can computational methods predict substituent effects on physicochemical properties?

- pKa and Solubility : Density functional theory (DFT) calculates electron-withdrawing/donating effects of the dimethylamino group on the carboxylic acid’s acidity. For example, 4-hydroxy-2-quinolone derivatives exhibit pKa values between 3.5–5.0, influencing solubility in aqueous buffers .

- Reactivity : Molecular docking simulations model interactions with biological targets (e.g., enzymes), guiding rational modifications for enhanced binding .

Q. What strategies resolve low yields in cross-coupling reactions for quinoline derivatives?

- Catalyst Optimization : Palladium/copper bimetallic systems improve Ullmann-type couplings for aryl-amine bonds. For example, CuI/1,10-phenanthroline increases yields by 20–30% in analogous 6-fluoroquinoline syntheses .

- Microwave Assistance : Microwave irradiation reduces reaction times (e.g., from 24h to 2h) and improves regioselectivity in heterocycle formation .

Q. How do structural modifications impact biological activity, and how are discrepancies in reported data reconciled?

- Mechanistic Insights : The dimethylamino group enhances membrane permeability, while the carboxylic acid moiety facilitates hydrogen bonding with targets (e.g., bacterial DNA gyrase). Discrepancies in antimicrobial activity may arise from assay variations (e.g., broth microdilution vs. agar diffusion) .

- Validation : Reproducing assays under standardized conditions (e.g., CLSI guidelines) and verifying compound stability (via LC-MS) are critical .

Q. What advanced purification techniques address challenges in isolating polar derivatives?

- Chromatography : Preparative RP-HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) resolves polar impurities .

- Crystallization : Slow vapor diffusion (e.g., ether into DCM solutions) yields single crystals for X-ray validation, as shown for 4-(adamantan-1-yl)quinoline analogs .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting data on antioxidant vs. pro-oxidant effects of quinoline derivatives?

- Assay Context : ABTS radical scavenging (cell-free systems) may show antioxidant activity, while cellular assays (e.g., ROS detection) reveal pro-oxidant effects due to redox cycling. Dose-dependent studies (0.1–100 µM) clarify dual roles .

- Structural Correlations : Electron-donating groups (e.g., dimethylamino) reduce redox potential, favoring antioxidant behavior, whereas electron-withdrawing substituents (e.g., halogens) promote pro-oxidant activity .

Q. Methodological Tables

Propiedades

IUPAC Name |

4-(dimethylamino)quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)11-7-10(12(15)16)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHFFKJCJLJIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916450-76-5 | |

| Record name | 4-(dimethylamino)quinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.